molecular formula C4H12Cl2Si2 B129461 1,2-Dichlorotetramethyldisilane CAS No. 4342-61-4

1,2-Dichlorotetramethyldisilane

Cat. No.: B129461
CAS No.: 4342-61-4
M. Wt: 187.21 g/mol
InChI Key: SFAZXBAPWCPIER-UHFFFAOYSA-N
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Description

1,2-Dichlorotetramethyldisilane is an organosilicon compound with the molecular formula C₄H₁₂Cl₂Si₂ and a molecular weight of 187.215 g/mol . It is also known by other names such as 1,2-dichloro-tetramethyldisilane . This compound is characterized by the presence of two silicon atoms bonded to each other, with each silicon atom also bonded to two methyl groups and one chlorine atom.

Biochemical Analysis

Biochemical Properties

It is known to be a widely used organic silicon intermediate, often used as an organic silicon blocking agent in synthesis

Cellular Effects

It is known that it can cause severe skin burns and eye damage , suggesting that it may have significant cytotoxic effects

Molecular Mechanism

It is known to undergo hydrolysis to form 1,2-Dihydroxy-tetramethyldisilane

Temporal Effects in Laboratory Settings

It is known to be a flammable liquid with a flash point of 37 °C

Dosage Effects in Animal Models

Given its known cytotoxic effects , it is likely that high doses could have toxic or adverse effects

Metabolic Pathways

It is known to undergo hydrolysis to form 1,2-Dihydroxy-tetramethyldisilane

Transport and Distribution

Given its known cytotoxic effects , it is likely that it interacts with certain transporters or binding proteins

Subcellular Localization

Given its known cytotoxic effects , it is likely that it localizes to certain compartments or organelles

Preparation Methods

1,2-Dichlorotetramethyldisilane can be synthesized through various methods. One common synthetic route involves the reaction of tetramethyldisilane with chlorine gas under controlled conditions . The reaction typically takes place at elevated temperatures and may require the presence of a catalyst to facilitate the chlorination process. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product’s quality.

Chemical Reactions Analysis

1,2-Dichlorotetramethyldisilane undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1,2-Dichlorotetramethyldisilane can be compared with other similar compounds, such as:

The uniqueness of disilane, 1,2-dichloro-1,1,2,2-tetramethyl- lies in its specific combination of chlorine and methyl groups, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

chloro-[chloro(dimethyl)silyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Cl2Si2/c1-7(2,5)8(3,4)6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAZXBAPWCPIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040717
Record name 1,2-Dichloro-1,1,2,2-tetramethyldisilane
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Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-61-4
Record name 1,2-Dichloro-1,1,2,2-tetramethyldisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4342-61-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
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Record name Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
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Record name 1,2-Dichloro-1,1,2,2-tetramethyldisilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-1,1,2,2-tetramethyldisilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichlorotetramethyldisilane
Reactant of Route 2
1,2-Dichlorotetramethyldisilane
Reactant of Route 3
1,2-Dichlorotetramethyldisilane
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-dichlorotetramethyldisilane?

A1: Its molecular formula is Si2C4H12Cl2, and its molecular weight is 187.24 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy: 1H, 13C, 29Si NMR spectroscopy provides information about the structure and conformation of the molecule. For instance, 29Si NMR can distinguish between different isomers and conformers. [, ]
  • Raman Spectroscopy: This technique can be used to study the rotational isomerism of the molecule and to determine the composition of different conformers in the gas phase. []
  • Gas Electron Diffraction: This method provides information about the bond lengths and angles in the molecule, which can be used to determine its structure in the gas phase. [, ]

Q3: What is the stability of this compound under different conditions?

A3: this compound is sensitive to moisture and should be handled under inert atmosphere. It can undergo hydrolysis, particularly at elevated temperatures, yielding various siloxane products. The composition and ratio of these hydrolysis products are temperature-dependent. []

Q4: How is this compound used in the synthesis of cyclic compounds?

A4: this compound serves as a precursor for a variety of cyclic compounds, particularly heterocycles:

  • Silacycles: It reacts with dilithiated compounds, such as 1,2-dilithio-1,2-dicarba-closo-dodecaborane(12), to form cyclic compounds containing silicon and other heteroatoms (e.g., tellurium, selenium). [, ]
  • Disilacyclobutanes: Reacting a dilithiodisilane with this compound yields four-membered cyclic disilacyclobutanes. []
  • Diazasilacycloalkanes: Reacting this compound with diamines like N,N'-dimethylethylenediamine or N,N'-diphenylethylenediamine yields six-membered diazasilacyclohexane derivatives. []

Q5: Can this compound be used in palladium-catalyzed reactions?

A5: Yes, it acts as a reducing agent in palladium-catalyzed reductive coupling reactions. For instance, it couples with benzylidene dichlorides or benzylidyne trichlorides in the presence of a palladium catalyst to afford (E)-stilbenes or (E)- and (Z)-α,β-dichlorostilbenes, respectively. []

Q6: How is this compound used in the synthesis of polymers?

A6: this compound is a valuable precursor for synthesizing disilane-containing polymers:

  • Polyamides and Polyimides: Reacting diaminodisilanes, synthesized from this compound, with bisphenols containing amide or imide groups produces disilane-containing polyamides and polyimides. These polymers exhibit good solubility in organic solvents and possess thermal stability up to 300°C. []
  • Silaanthracenophanes: Silylation of 1,8-di(lithioethynyl)anthracene with this compound yields silaanthracenophanes, which can be further polymerized. []
  • Polymers with Metal Centers: this compound enables the synthesis of ansa-[n]silacyclopentadienyl-cycloheptatrienyl-chromium complexes, which can undergo ring-opening polymerization to yield polymers bearing chromium in the backbone. []

Q7: Can this compound be used to introduce silicon bridges into molecules?

A7: Absolutely. It serves as a reagent for introducing tetramethyldisilylene bridges:

  • Silafluorenes: Lithiation of 2,2',6,6'-tetrabromobiphenyls followed by silylation with this compound affords 4,5-tetramethyldisilylene-bridged 9-silafluorenes. This modification significantly impacts the photophysical properties of the silafluorene, inducing red shifts in absorption and fluorescence spectra. []
  • Dicyclopentadienyl Ligands: Reaction with a dilithio compound like Li2[H3C5(SiMe2)(Si2Me4)C5H3] allows the introduction of a tetramethyldisilanyl bridge between two cyclopentadienyl units, creating a novel double-bridged dicyclopentadiene ligand. This ligand can be complexed with various metals, such as Zr and Ru, to form unique organometallic compounds. []

Q8: Have there been computational studies on this compound and its derivatives?

A8: Yes, computational studies have been employed to understand the conformational preferences and electronic structures of this compound and its derivatives. For example:

  • Conformational Analysis: Ab initio calculations, combined with gas electron diffraction data, have been used to determine the structure and composition of the rotational conformers of this compound. [, ]
  • Aryl-Aryl Interactions: Symmetry-adapted perturbation theory (SAPT) calculations have been used to analyze the contributions of different intermolecular forces, such as London dispersion interactions, to the overall stability of aryl-substituted 1,2-diaryldisilanes. []
  • Electronic Structure: Density functional theory (DFT) calculations have been employed to study the electronic structure and properties of silicon-bridged silafluorenes, revealing the impact of the silicon bridge on the HOMO and LUMO levels. []

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